molecular formula C9H8BrClO2 B6305120 6-Bromo-2-chloro-3-ethoxybenzaldehyde CAS No. 704898-46-4

6-Bromo-2-chloro-3-ethoxybenzaldehyde

Cat. No. B6305120
CAS RN: 704898-46-4
M. Wt: 263.51 g/mol
InChI Key: GUBLOBMDXDHVCP-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-ethoxybenzaldehyde is a chemical compound with a molecular formula of C9H8BrClO2. It is a novel building block for research .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloro-3-ethoxybenzaldehyde consists of a benzene ring substituted with bromo, chloro, and ethoxy functional groups, along with an aldehyde group . The molecular weight of this compound is 263.51 g/mol.

Scientific Research Applications

Infrared Spectroscopy

6-Bromo-2-chloro-3-ethoxybenzaldehyde, like its related compounds, can be used in infrared (IR) spectroscopy studies . IR spectroscopy is a common technique for characterizing compound and solvent interactions . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales can be investigated using this compound .

Density Functional Theory (DFT) Studies

This compound can also be used in density functional theory (DFT) studies . DFT is a computational quantum mechanical modelling method used in physics and chemistry to investigate the electronic structure of many-body systems .

Solvent Effect Studies

6-Bromo-2-chloro-3-ethoxybenzaldehyde can be used to study the solvent effect on carbonyl stretching of the compound . The solvent effect refers to the influence of a solvent on the rate or equilibrium position of a chemical reaction .

Pharmaceutical Chemistry

Benzaldehyde derivatives like 6-Bromo-2-chloro-3-ethoxybenzaldehyde are commonly employed in the field of pharmaceutical chemistry . They can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .

5. Production of Flavoring Agents, Agrochemicals, Cosmetics, Textiles, and Dyes Benzaldehyde derivatives are used in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, and dyes .

Ligands in Metal Coordination Chemistry

Benzaldehyde derivatives can also act as ligands in metal coordination chemistry . A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex .

properties

IUPAC Name

6-bromo-2-chloro-3-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBLOBMDXDHVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-3-ethoxybenzaldehyde

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